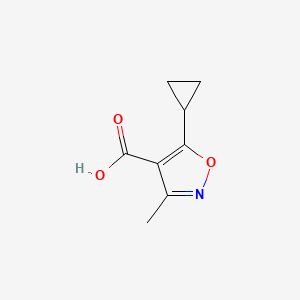

5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-6(8(10)11)7(12-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWANLQRSTXOHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082329-71-2 | |

| Record name | 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The isoxazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The specific substitution pattern of a cyclopropyl group at the 5-position and a methyl group at the 3-position offers a unique combination of lipophilicity, rigidity, and metabolic stability, making it an attractive building block for novel therapeutic agents.

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific principles and field-proven insights to ensure successful execution and adaptation in a research and development setting.

Strategic Overview of the Synthesis Pathway

The synthesis of the target molecule is strategically designed around the construction of the core isoxazole ring from acyclic precursors. The chosen pathway ensures high regioselectivity, good yields, and the use of readily available starting materials. The overall transformation can be dissected into three key stages:

-

Formation of the Key Intermediate: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate.

-

Isoxazole Ring Formation: Cyclization with hydroxylamine to yield Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate.

-

Final Hydrolysis: Conversion of the ethyl ester to the desired carboxylic acid.

This approach is a modification of well-established methods for isoxazole synthesis, which often involve the reaction of a β-dicarbonyl compound with hydroxylamine.

Visualizing the Synthesis Pathway

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (Key Intermediate)

The initial step involves a Claisen condensation to construct the β-dicarbonyl intermediate. This reaction is fundamental in carbon-carbon bond formation and is highly reliable for generating the necessary precursor for isoxazole synthesis.

Experimental Protocol

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) and dry toluene.

-

Addition of Reactants: A mixture of cyclopropyl methyl ketone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) is added dropwise to the stirred suspension of sodium ethoxide in toluene at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate.

Causality and Expertise

-

Choice of Base: Sodium ethoxide is used as a strong base to deprotonate the α-carbon of cyclopropyl methyl ketone, forming the reactive enolate nucleophile. It is crucial to use a non-aqueous workup initially to prevent hydrolysis of the desired product.

-

Excess Reagent: Diethyl carbonate is used in excess to drive the reaction equilibrium towards the product side.

-

Solvent: Toluene is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperature, and its inertness under the basic conditions.

Part 2: Synthesis of Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate

This stage involves the core reaction of the synthesis: the formation of the isoxazole ring. The reaction of a β-dicarbonyl compound with hydroxylamine is a classic and efficient method for constructing substituted isoxazoles.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (1.0 equivalent) in a mixture of ethanol and water.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

Reaction Conditions: The mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude ester is purified by column chromatography on silica gel.

Mechanism and Regioselectivity

The reaction proceeds through the initial formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. The regioselectivity, which determines the positions of the methyl and cyclopropyl groups, is a critical aspect. In this case, the more electrophilic ketone carbonyl (adjacent to the cyclopropyl group) is preferentially attacked by the nitrogen of hydroxylamine, leading to the desired 5-cyclopropyl-3-methyl isomer. This regiochemical outcome is generally favored in the cyclization of unsymmetrical β-dicarbonyl compounds.

Caption: Simplified mechanism of isoxazole ring formation.

Part 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved with high efficiency.

Experimental Protocol

-

Reaction Setup: Dissolve the ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 1-2 hours.

-

Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound, as a solid.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Cyclopropyl methyl ketone, Diethyl carbonate | Sodium ethoxide | Toluene | 110 | 4-6 | 70-80 |

| 2 | Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate, Hydroxylamine hydrochloride | - | Ethanol/Water | 80-90 | 2-4 | 85-95 |

| 3 | Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | Sodium hydroxide, Hydrochloric acid | Ethanol/Water | Reflux | 1-2 | >95 |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress at each stage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the intermediate and final product. The proton and carbon NMR spectra will provide definitive evidence of the isoxazole ring formation and the regiochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Melting Point: A sharp melting point for the final crystalline product is a good indicator of purity.

By employing these analytical methods, a researcher can have high confidence in the identity and purity of the synthesized this compound.

References

-

General Synthesis of Isoxazoles: A comprehensive overview of isoxazole synthesis strategies can be found in various organic chemistry resources.[1]

-

Synthesis of Isoxazole-4-carboxylic Acids: For general methods on the synthesis of isoxazole-4-carboxylic acids and their derivatives.[2][3]

-

Patented Synthesis of Isoxazole Derivatives: For industrial-scale synthesis and process optimization, referring to patents can provide valuable insights.[4][5]

-

Regioselective Isoxazole Synthesis: The regioselectivity of the reaction between β-enamino ketoesters and hydroxylamine hydrochloride is discussed in the literature.[6][7][8]

-

Synthesis involving Cyclopropyl Groups: For methods related to the synthesis of compounds containing cyclopropyl moieties.[9][10]

Sources

- 1. Isoxazole synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 9. CN104529924A - Method for preparing 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole - Google Patents [patents.google.com]

- 10. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

physicochemical properties of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development programs are built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide not only the fundamental physicochemical parameters but also the underlying scientific rationale and the robust experimental methodologies required to ascertain them. We will explore the critical triad of acidity (pKa), lipophilicity (logP/logD), and aqueous solubility, presenting both predicted data for initial assessment and detailed, field-proven protocols for definitive experimental determination. This approach ensures that researchers, scientists, and drug development professionals are equipped with both the data and the practical knowledge to advance their work with confidence.

Molecular Identity and Structural Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a substituted oxazole, a five-membered heterocycle containing nitrogen and oxygen, which is a common scaffold in medicinal chemistry.[1][2]

Chemical Structure:

Caption: 2D Structure of this compound.

The table below summarizes the key identifiers and fundamental computed properties for this molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[3] |

| Molecular Weight | 167.16 g/mol | ChemBK[4] |

| Monoisotopic Mass | 167.05824 Da | PubChem[3] |

| SMILES | CC1=NOC(=C1C(=O)O)C2CC2 | PubChem[3] |

| InChI | InChI=1S/C8H9NO3/c1-4-6(8(10)11)7(12-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | PubChem[3] |

| PubChem CID | 28275750 | PubChem[3] |

| Predicted XlogP | 0.9 | PubChem[3] |

Acidity and Ionization State (pKa)

Scientific Rationale: The acidity, quantified by the pKa, is arguably the most critical physicochemical parameter for an ionizable molecule like a carboxylic acid. It dictates the extent of ionization at a given pH. This is paramount because the charge state of a molecule profoundly affects its solubility, ability to permeate biological membranes, and interaction with target receptors. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized (A⁻) to the non-ionized (HA) form of the acid.[5]

pH = pKa + log([A⁻]/[HA])

For this compound, the carboxylic acid moiety is the primary acidic center. While computational models predict a pKa of approximately 2.15 for the isomeric 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid, experimental determination is essential for accuracy.[4]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and reliability.[6] This method involves monitoring pH changes as a standardized titrant is added to the sample solution, allowing for the precise identification of the half-equivalence point, where pH equals the pKa.[5][7]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[7]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system like methanol/water if solubility is low) to a known concentration, typically between 1-10 mM.[7] Note that using co-solvents will yield an apparent pKa (pKaapp) specific to that solvent system.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[7]

-

-

Titration Environment:

-

Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement of acidic functional groups.[7]

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative (dpH/dV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the volume corresponding to half of the equivalence point volume.

-

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically described by the partition coefficient (P).

-

logP is the logarithm of the partition coefficient of the neutral form of the molecule between octanol and water.[8]

-

logD is the logarithm of the distribution coefficient, which accounts for both the neutral and all ionized species at a specific pH.[9]

For an ionizable acid, logD is the more physiologically relevant parameter as it reflects the compound's effective lipophilicity in buffered biological systems like the gut or plasma.[9] The predicted XlogP of 0.9 suggests this compound is moderately lipophilic in its neutral state, but its effective lipophilicity will decrease significantly as the pH rises above its pKa.[3]

Experimental Protocol: logP/logD Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity by correlating a compound's retention time on a nonpolar stationary phase with its logP.[8][10]

Methodology:

-

System Setup:

-

Use an HPLC system with a C18 column and a UV detector set to a wavelength where the compound has strong absorbance.

-

The mobile phase is typically a gradient of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Inject each standard individually and record its retention time (t_R).

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding retention times.

-

-

Sample Analysis (logP):

-

To measure logP, the aqueous portion of the mobile phase should be buffered to a pH at least 2 units below the compound's pKa to ensure >99% of the compound is in its neutral form.

-

Dissolve the test compound in the mobile phase, inject it into the HPLC system, and record its retention time.

-

Calculate the logP of the test compound by interpolating its retention time on the calibration curve.

-

-

Sample Analysis (logD):

-

To measure logD at a specific pH (e.g., physiological pH 7.4), replace the acidic aqueous buffer with a buffer of the desired pH (e.g., phosphate-buffered saline, PBS).

-

Inject the test compound and measure its retention time under these conditions.

-

Use the same calibration curve to determine the logD value at that specific pH.

-

Caption: Relationship between pH, pKa, logP, and logD for an acidic compound.

Aqueous Solubility

Scientific Rationale: For an orally administered drug, dissolution in the gastrointestinal fluid is a prerequisite for absorption. Poor aqueous solubility is a major cause of low bioavailability and drug development failure. It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput screening parameter used in early discovery.[11]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the definitive measure and is critical for later-stage development and formulation.[11][12] The shake-flask method is the universally accepted "gold standard" for its determination.[13]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the equilibrium concentration of a compound in a specific buffer after prolonged incubation, ensuring a true saturated state is reached.[14]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a clear vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, which should be confirmed by measuring the concentration at different time points until it becomes constant.

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated supernatant. This is a critical step.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed. Alternatively, filter the solution using a low-binding filter (e.g., PVDF), though one must be cautious of potential compound adsorption to the filter material.[12]

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same buffer (potentially with a small amount of organic co-solvent to aid dissolution).

-

Dilute the saturated supernatant into the analytical range.

-

Analyze the concentration of the diluted supernatant and the calibration standards using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Calculation: Calculate the original concentration of the saturated supernatant using the calibration curve and the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for the Shake-Flask method for solubility determination.

Conclusion

The comprehensive physicochemical profiling of this compound is an indispensable component of its evaluation as a potential drug candidate. This guide has detailed the scientific importance and the definitive experimental protocols for determining its acidity (pKa), lipophilicity (logP/logD), and aqueous solubility. While computational predictions offer valuable initial insights, they must be substantiated by robust, empirical data generated through the validated methods described herein. By systematically applying these protocols, researchers can build a reliable data package that will guide lead optimization, inform formulation strategies, and ultimately increase the probability of success in the complex journey of drug development.

References

- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In-house publication available via various scientific forums.

- Glomme, A., & Sugano, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note.[Link]

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- University of Massachusetts. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

-

Wiczling, P., et al. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules (Basel, Switzerland).[Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray Resources.[Link]

-

ChemBK. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Chemical Database.[Link]

- ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole.

- Desamero, R. Z. B., et al. (2021). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy.

- Smolecule. (n.d.). Buy 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid. Chemical Supplier Page.

- Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by NMR, Potentiometric and Conductometric Titrations. Journal of Applied Solution Chemistry and Modeling.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report.

-

PubChem. (n.d.). This compound. PubChem Database.[Link]

- ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model.

- National Institutes of Health. (n.d.).

- ChemicalBook. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis.

- ABL Technology. (n.d.). 3-methyl-5-propyl-1,2-oxazole-4-carboxylic acid. Product Page.

- PubChem. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.

- ChemBK. (n.d.). 5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid.

- ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Journal Article.

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.[Link]

- MDPI. (2022).

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Resources.[Link]

-

Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube Educational Video.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. web.williams.edu [web.williams.edu]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. youtube.com [youtube.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid and Its Isomers for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Isomeric Heterocycles

In the intricate world of medicinal chemistry and drug discovery, the precise arrangement of atoms within a molecule is paramount. This guide delves into the technical nuances of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid , a heterocyclic compound with potential as a building block in the synthesis of novel therapeutic agents. Our investigation reveals a notable ambiguity in the public domain regarding a specific Chemical Abstracts Service (CAS) number for this exact structure. However, its close and commercially available constitutional isomer, 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 1082420-70-9) , provides a valuable and well-documented case study.

This guide will, therefore, serve a dual purpose. Firstly, it will present the known information and predicted properties of the titular compound. Secondly, it will offer a comprehensive analysis of its isomer, CAS: 1082420-70-9, as a proxy to understand the synthetic strategies, physicochemical characteristics, and potential biological relevance of this class of molecules. The juxtaposition of these isomers will underscore the critical importance of precise structural identification and the profound impact of substituent placement on a molecule's properties and function—a cornerstone of modern drug design.[1]

Section 1: Compound Identification and Physicochemical Properties

A definitive CAS number for this compound has not been readily identifiable in prominent chemical databases. This suggests that it may be a novel or less-common research chemical. For clarity and to ensure scientific integrity, we will present the available data for both this compound and its registered isomer.

The Target Compound: this compound

While a CAS number is elusive, we can predict its fundamental properties based on its structure. These predictions are valuable for initial experimental design, such as selecting appropriate solvent systems and analytical techniques.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₈H₉NO₃ | - |

| Molecular Weight | 167.16 g/mol | - |

| XLogP3 | 0.9 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 2 | - |

The Isomeric Analogue: 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid

In contrast, its isomer is well-documented and commercially available, providing a solid foundation for understanding this chemical scaffold.

Table 2: Physicochemical Properties of 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 1082420-70-9)

| Property | Value | Data Source |

| Molecular Formula | C₈H₉NO₃ | ChemBK |

| Molar Mass | 167.16 g/mol | ChemBK |

| Density | 1.367±0.06 g/cm³ (Predicted) | ChemBK |

| Boiling Point | 317.9±30.0 °C (Predicted) | ChemBK |

| pKa | 2.15±0.25 (Predicted) | ChemBK |

The structural difference between these two compounds, though seemingly minor, can lead to significant variations in their chemical reactivity, biological activity, and metabolic stability. The positioning of the cyclopropyl and methyl groups influences the electron distribution within the oxazole ring and the steric hindrance around the carboxylic acid moiety.

Section 2: The Crucial Role of Isomerism in Drug Design

The case of these two isomers serves as a practical illustration of the importance of isomerism in pharmacology.[1] Positional isomers can exhibit vastly different pharmacodynamic and pharmacokinetic profiles. The specific orientation of functional groups dictates how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. Therefore, the ability to selectively synthesize a desired isomer is a critical skill in drug development.

Section 3: Synthesis Strategies for 3,5-Disubstituted 1,2-Oxazole-4-Carboxylic Acids

The synthesis of 1,2-oxazole (isoxazole) derivatives is a well-established field in organic chemistry.[2] A common and effective strategy for constructing the 3,5-disubstituted 1,2-oxazole-4-carboxylic acid core involves the cyclization of a β-enamino ketoester with hydroxylamine.[2] This approach offers a high degree of control over the final substitution pattern.

General Synthetic Workflow

The following diagram outlines a plausible synthetic route that could be adapted for the synthesis of both this compound and its isomer. The key to achieving regioselectivity lies in the choice of the starting β-ketoester.

Sources

A Technical Guide to the Structural Elucidation of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of interest to the pharmaceutical and agrochemical industries. Isoxazole derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document details a multi-technique analytical workflow, grounded in first principles and supported by empirical data from analogous systems. We present detailed protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and a self-validating system of data interpretation is employed to ensure the unambiguous assignment of the molecular structure. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust framework for characterizing novel small molecules.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The initial step in any structure elucidation is to determine the molecular formula. This is definitively achieved through high-resolution mass spectrometry (HRMS). For the target compound, this compound, the molecular formula is C₈H₉NO₃ .[4]

From this formula, we can calculate the Degrees of Unsaturation (DoU), which provides immediate insight into the number of rings and/or multiple bonds present in the molecule.

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (9/2) - (0/2) + (1/2) DoU = 9 - 4.5 + 0.5 DoU = 5

The five degrees of unsaturation are accounted for by:

-

One carboxylic acid carbonyl group (C=O): 1 DoU

-

The isoxazole ring's double bonds (C=C, C=N): 2 DoU

-

The isoxazole ring structure itself: 1 DoU

-

The cyclopropyl ring structure: 1 DoU

This foundational calculation aligns perfectly with the proposed structure and provides the first layer of validation.

Mass Spectrometry: Confirming Molecular Weight and Composition

High-Resolution Mass Spectrometry (HRMS) is employed to obtain the exact mass of the molecule, which serves to confirm its elemental composition with high confidence. Electrospray Ionization (ESI) is the preferred method for this class of compound due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.[5]

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a clear molecular ion.

-

Data Analysis: Compare the measured exact mass of the most abundant molecular ion peak to the theoretically calculated mass for the formula C₈H₉NO₃. The deviation should be less than 5 ppm.

Predicted Mass Spectrometry Data

| Adduct | Molecular Formula | Calculated Exact Mass (Da) | Predicted m/z |

| [M+H]⁺ | C₈H₁₀NO₃⁺ | 168.06552 | 168.0655 |

| [M+Na]⁺ | C₈H₉NNaO₃⁺ | 190.04746 | 190.0475 |

| [M-H]⁻ | C₈H₈NO₃⁻ | 166.05096 | 166.0510 |

| Table based on data from PubChemLite.[4] |

Causality: Obtaining a high-resolution mass that matches the theoretical value for C₈H₉NO₃ provides unequivocal proof of the compound's elemental composition, ruling out alternative formulas and validating the starting point for further spectroscopic analysis.

Infrared Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, we can confirm the presence of the carboxylic acid and the heterocyclic ring system.

Experimental Protocol: ATR-FTIR

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum, typically co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ to achieve a good signal-to-noise ratio.[6]

Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 - 1725 | C=O stretch | Carboxylic Acid |

| ~1600 - 1650 | C=N stretch | Isoxazole Ring |

| ~1210 - 1320 | C-O stretch | Carboxylic Acid |

| Characteristic absorption ranges are based on established spectroscopic principles and data from related isoxazole derivatives.[5][7] |

Interpretation: The presence of a very broad band in the 2500-3300 cm⁻¹ region, coupled with a strong, sharp absorption around 1700 cm⁻¹, is a definitive signature of a carboxylic acid group. The C=N stretch confirms the presence of the imine functionality within the isoxazole ring.

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A systematic approach, beginning with 1D experiments and progressing to 2D correlation experiments, allows for the complete and unambiguous assignment of all proton and carbon signals.

Logical Workflow for NMR-Based Structure Elucidation

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule and provides information about neighboring protons through spin-spin coupling.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it allows for the observation of the exchangeable carboxylic acid proton. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[5]

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer.[8][9]

Predicted ¹H NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -COOH | ~13.0 | broad singlet | 1H |

| Cyclopropyl -CH | ~2.0 - 2.2 | multiplet | 1H |

| -CH₃ | ~2.4 | singlet | 3H |

| Cyclopropyl -CH₂ | ~1.1 - 1.3 | multiplet | 2H |

| Cyclopropyl -CH₂' | ~0.9 - 1.1 | multiplet | 2H |

| Predicted chemical shifts are based on analysis of similar structures and standard chemical shift tables.[1][10] |

¹³C NMR and DEPT-135 Spectroscopy

This combination of experiments identifies all unique carbon atoms and classifies them by the number of attached protons (CH₃, CH₂, CH, or quaternary C).

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal |

| -C =O (Carboxylic Acid) | ~163 | None (Quaternary) |

| C 5-Isoxazole | ~175 | None (Quaternary) |

| C 3-Isoxazole | ~160 | None (Quaternary) |

| C 4-Isoxazole | ~110 | None (Quaternary) |

| Cyclopropyl -C H | ~10 | Positive (CH) |

| -C H₃ | ~12 | Positive (CH₃) |

| Cyclopropyl -C H₂ (x2) | ~8 | Negative (CH₂) |

| Predicted chemical shifts are based on published data for isoxazole derivatives.[11][12][13] |

2D NMR: Assembling the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). We expect to see correlations between the cyclopropyl -CH proton and the two sets of cyclopropyl -CH₂ protons, confirming the integrity of the three-membered ring spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It allows for the definitive assignment of the protonated carbons in the ¹³C spectrum (e.g., linking the singlet at ~2.4 ppm to the methyl carbon at ~12 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are 2-4 bonds away. This allows us to connect the distinct structural fragments.

Key Expected HMBC Correlations for Final Structure Proof:

Sources

- 1. sciarena.com [sciarena.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, with a primary focus on the precise determination and verification of its molecular weight. We will detail the theoretical calculation based on its molecular formula, C₈H₉NO₃, and outline an authoritative experimental workflow for its confirmation using high-resolution mass spectrometry. This document serves as a practical reference for researchers engaged in the synthesis, analysis, or application of this compound in pharmaceutical and chemical research.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring an isoxazole core, which is a common scaffold in medicinal chemistry. Accurate knowledge of its molecular properties is the foundational step for any research application, from stoichiometric calculations in synthesis to interpretation of analytical data.

The definitive molecular formula for this compound is C₈H₉NO₃ .[1][2] This formula is the basis for determining its molecular weight, elemental composition, and exact mass, which are critical parameters for its unambiguous identification.

Molecular Structure

The structural arrangement of the atoms dictates the compound's chemical behavior and is essential for understanding its properties.

Caption: 2D Chemical Structure of the title compound.

Summary of Molecular Identifiers

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[1] |

| Molecular Formula | C₈H₉NO₃ | PubChemLite[1][2] |

| Average Molecular Weight | 167.16 g/mol | ChemBK[3] |

| Monoisotopic (Exact) Mass | 167.05824 Da | PubChemLite[1][2] |

Theoretical Determination of Molecular Weight

The term "molecular weight" can refer to two distinct values: the average molecular weight and the monoisotopic mass. For drug development and high-precision analytical chemistry, understanding this distinction is critical.

-

Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value used for bulk stoichiometric calculations (e.g., preparing solutions).[4]

-

Monoisotopic Mass (Exact Mass): This is calculated using the mass of the most abundant, stable isotope for each atom (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[5] This value is paramount in mass spectrometry, as the instrument can resolve ions based on their specific isotopic composition.[5]

Protocol: Calculation of Average Molecular Weight

This protocol details the standard method for calculating the average molecular weight from the molecular formula.

Objective: To determine the average molecular weight of C₈H₉NO₃.

Procedure:

-

List Elements: Identify all constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

-

Count Atoms: Count the number of atoms for each element from the formula: 8 (C), 9 (H), 1 (N), 3 (O).

-

Use Standard Atomic Weights: Obtain the standard atomic weight for each element from the IUPAC periodic table (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999).

-

Calculate Total Mass: Multiply the atom count by the respective atomic weight for each element and sum the results.

Calculation:

-

Carbon: 8 * 12.011 = 96.088

-

Hydrogen: 9 * 1.008 = 9.072

-

Nitrogen: 1 * 14.007 = 14.007

-

Oxygen: 3 * 15.999 = 47.997

-

Total Molecular Weight = 167.164 g/mol

This calculated value of 167.16 g/mol aligns with published data.[3]

Experimental Verification Workflow

Theoretical calculations provide a precise expected value, but experimental verification is the cornerstone of scientific integrity. It confirms the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for accurately determining the molecular mass of a small molecule.[5]

General Protocol: Molecular Weight Verification by HRMS

This workflow describes a self-validating system for confirming the monoisotopic mass of the target compound.

Objective: To experimentally verify the monoisotopic mass of this compound.

Methodology:

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to prepare a dilute solution for analysis.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common and gentle technique for this type of molecule, which will typically protonate it to form a positive ion ([M+H]⁺) or deprotonate it to form a negative ion ([M-H]⁻).[6]

-

Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.[5][6] This component separates the ions based on their precise mass-to-charge ratio (m/z).[6]

-

Detection & Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to find the peak corresponding to the molecular ion. For our compound (Exact Mass = 167.05824 Da), we would expect to see:

The high resolution of the instrument allows the measured mass to be determined to several decimal places, providing strong evidence for the specific elemental composition, C₈H₉NO₃.

Workflow Visualization

The logical flow from sample to validated result is depicted below.

Caption: Experimental workflow for molecular weight verification via HRMS.

Conclusion

The molecular weight of this compound is a fundamental constant, essential for its use in scientific research. The theoretically calculated average molecular weight is 167.16 g/mol , a value indispensable for routine laboratory preparations. For definitive structural confirmation, its monoisotopic mass of 167.05824 Da is the key parameter, which can be precisely verified using high-resolution mass spectrometry. Adherence to both theoretical calculation and rigorous experimental validation ensures data integrity and the successful progression of research and development objectives.

References

-

MtoZ Biolabs. How to Determine Molecular Weight?. [Link]

-

Beijing Baitaipai Biological Technology Co., Ltd. Mass Spectrometry Molecular Weight Determination. [Link]

-

Scribd. Determination of Molecular Weight by Mass Spectros. [Link]

-

Impact Analytical. Molecular Weight Determination. [Link]

-

PubChemLite. This compound. [Link]

-

ChemBK. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]

-

PubChemLite. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]

-

ChemSrc. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]

Sources

- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Mass Spectrometry Molecular Weight Determination | Beijing Baitaipai Biological Technology Co., Ltd. [en.biotech-pack.com]

A Technical Guide to the Spectroscopic Characterization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific molecule, this document serves as a predictive guide based on first principles, data from analogous structures, and established spectroscopic standards. Our approach emphasizes the causality behind spectral features, ensuring a robust framework for researchers aiming to synthesize or identify this compound.

The molecular structure, with its unique combination of a cyclopropyl group, a methyl-substituted isoxazole ring, and a carboxylic acid moiety, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for unambiguous identification, purity assessment, and further structural elucidation studies.

Molecular Structure and Predicted Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule. The structural formula of this compound is C₈H₉NO₃.[1]

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[2] |

| Monoisotopic Mass | 167.05824 Da | PubChem[1] |

| XlogP | 0.9 | PubChem[1] |

| Density | 1.367±0.06 g/cm³ | ChemBK[3] |

| Boiling Point | 317.9±30.0 °C | ChemBK[3] |

The following diagram illustrates the molecular structure and numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, cyclopropyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of the isoxazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid typically resonates at a high chemical shift and is often broadened due to hydrogen bonding and chemical exchange.[4] |

| Cyclopropyl Methine (-CH-) | 2.0 - 2.5 | Multiplet | 1H | This proton is adjacent to the electron-withdrawing isoxazole ring, leading to a downfield shift compared to a simple alkyl cyclopropane. |

| Cyclopropyl Methylene (-CH₂-) | 0.8 - 1.5 | Multiplets | 4H | The diastereotopic methylene protons of the cyclopropyl ring will likely appear as two separate multiplets due to their different spatial relationships with the rest of the molecule. |

| Methyl (-CH₃) | 2.3 - 2.8 | Singlet | 3H | The methyl group is attached to the C3 of the isoxazole ring, and its chemical shift is influenced by the ring's electronic structure. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the isoxazole ring carbons are particularly diagnostic. For comparison, the characteristic signals for the 1,2-oxazole ring skeleton in related compounds have been observed at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5).[5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid group is expected in this region. |

| Isoxazole C5 | 175 - 185 | Based on analogous structures, the C5 carbon, attached to the cyclopropyl group and nitrogen, is expected to be the most downfield of the ring carbons.[5][6] |

| Isoxazole C3 | 150 - 160 | The C3 carbon, bearing the methyl group, is predicted to be significantly downfield.[5][6] |

| Isoxazole C4 | 105 - 115 | The C4 carbon, substituted with the carboxylic acid, is expected to be the most upfield of the ring carbons.[5][6] |

| Cyclopropyl Methine (-CH-) | 10 - 20 | The methine carbon of the cyclopropyl group. |

| Cyclopropyl Methylene (-CH₂-) | 5 - 15 | The methylene carbons of the cyclopropyl ring. |

| Methyl (-CH₃) | 10 - 20 | The methyl carbon attached to the isoxazole ring. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced Experiments : For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching | The O-H bond of a carboxylic acid dimer gives rise to a very broad and characteristic absorption band due to strong hydrogen bonding.[4][7] |

| C=O (Carboxylic Acid) | 1710 - 1760 | Stretching | The carbonyl stretch of a carboxylic acid is a strong, sharp peak. Its position can be influenced by conjugation and hydrogen bonding.[4] For dimeric, saturated carboxylic acids, this band is typically centered around 1710 cm⁻¹.[4] |

| C=N (Isoxazole) | 1600 - 1650 | Stretching | The C=N bond within the isoxazole ring is expected to show a medium intensity absorption in this region. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching | This absorption is associated with the C-O single bond of the carboxylic acid.[7] |

| C-H (Cyclopropyl & Methyl) | 2850 - 3050 | Stretching | C-H stretching vibrations of the alkyl groups. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis : Identify the key absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

For this compound (Monoisotopic Mass: 167.05824 Da[1]), the following ions are predicted to be observed, particularly with electrospray ionization (ESI):

| m/z | Ion | Rationale |

| 168.06552 | [M+H]⁺ | Protonated molecular ion (positive ion mode).[1] |

| 190.04746 | [M+Na]⁺ | Sodium adduct of the molecular ion (positive ion mode).[1] |

| 166.05096 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode).[1] |

| 150.05550 | [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion.[1] |

| 122.06003 | [M+H-HCOOH]⁺ | Loss of formic acid, corresponding to the loss of the carboxylic acid group. |

Fragmentation Pathway

The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is the loss of the carboxylic acid group, followed by further fragmentation of the isoxazole ring.

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion : Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for sample introduction.

-

Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Analysis : Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data create a detailed analytical profile that will be invaluable for any researcher working with this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As experimental data becomes available, this guide can serve as a foundational reference for spectral assignment and structural confirmation.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

-

PubChem. 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

PubChem. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Available from: [Link]

-

ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Available from: [Link]

-

PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]

-

ResearchGate. (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

-

CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid | C8H9NO3 | CID 62233175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Solubility of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a heterocyclic carboxylic acid of interest in drug discovery. This document, intended for researchers, scientists, and drug development professionals, delves into the theoretical principles governing the solubility of this molecule, outlines detailed experimental protocols for its determination, and discusses the implications of its physicochemical properties on formulation development. By synthesizing fundamental scientific principles with practical, field-proven methodologies, this guide aims to serve as an authoritative resource for the comprehensive characterization of this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount factor, directly influencing the dissolution rate and subsequent absorption of an orally administered drug. This compound (Figure 1) is a novel heterocyclic compound with potential pharmacological applications. Its structure, featuring an isoxazole core, a carboxylic acid moiety, a cyclopropyl group, and a methyl group, presents a unique combination of functionalities that dictate its solubility profile.

A thorough understanding of the solubility of this compound is essential for:

-

Early-stage Drug Discovery: To assess its potential for oral bioavailability and guide lead optimization.

-

Preformulation Studies: To select appropriate salt forms, excipients, and formulation strategies.

-

Process Chemistry: To develop efficient crystallization and purification processes.

-

Regulatory Submissions: To provide critical data for frameworks such as the Biopharmaceutics Classification System (BCS).

This guide will provide a deep dive into the multifaceted nature of solubility, using this compound as a central case study.

Figure 1: Chemical Structure of this compound

Structure of this compound.

Physicochemical Properties and Predicted Solubility Profile

A preliminary in silico assessment of this compound provides valuable insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| Predicted XlogP | 0.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 (the carboxylic acid -OH) | Smolecule[2] |

| Hydrogen Bond Acceptors | 3 (the carboxylic acid C=O and -OH, and the isoxazole nitrogen) | Smolecule[2] |

The predicted XlogP of 0.9 suggests a molecule with a balance of lipophilic and hydrophilic character. The presence of both hydrogen bond donor and acceptor sites indicates the potential for interactions with polar solvents. The isoxazole ring itself is a polar heterocycle, generally leading to better solubility in polar solvents like water, methanol, and ethanol[3]. The carboxylic acid group is ionizable, making its solubility highly dependent on the pH of the medium.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid equals the rate of precipitation from the solution. For a weak acid like this compound, several factors critically influence this equilibrium.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

The carboxylic acid moiety is the primary driver of the pH-dependent solubility of the target molecule. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (A⁻) to the un-ionized (HA) form of the acid is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

At a pH below the pKa, the un-ionized form (HA) predominates. As the pH increases above the pKa, the ionized form (A⁻), or the carboxylate, becomes the dominant species. The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form:

S_total = S₀ + [A⁻]

Since the ionized form is generally much more water-soluble than the un-ionized form, the overall aqueous solubility of this compound is expected to increase significantly with increasing pH.

Influence of pH on the ionization and solubility of a carboxylic acid.

Solvent Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid, isoxazole ring) and non-polar (cyclopropyl, methyl groups) regions.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the nitrogen atom of the isoxazole ring, promoting solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the molecule.

-

Non-polar Solvents (e.g., Hexane, Toluene): The solubility in these solvents is expected to be low due to the predominance of polar functional groups in the molecule.

The Impact of Crystal Lattice Energy and Polymorphism

The solid-state properties of a compound play a crucial role in its solubility. For a molecule to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation.

Polymorphism , the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility. Different polymorphs have different crystal lattice arrangements and, consequently, different lattice energies. A metastable polymorph will generally have a higher free energy and be more soluble than the most stable crystalline form. Therefore, it is imperative to characterize the solid form of the material being used in solubility studies.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery and development: thermodynamic solubility and kinetic solubility .

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of the solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, organic solvents) in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of the concentration of a compound in solution at the point of precipitation from an initial stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer in a multi-well plate and perform serial dilutions.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Detection: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Analytical Quantification Methods

If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification.

-

Wavelength Scan: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the saturated solution (diluted if necessary to be within the linear range of the calibration curve) and determine the concentration from the calibration curve.

HPLC is a more specific and often more sensitive method for concentration determination, especially in complex matrices.

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) with an appropriate mobile phase to achieve good separation and peak shape for the analyte.

-

Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve based on peak area.

-

Sample Analysis: Inject the filtered saturated solution and determine the concentration based on the peak area and the calibration curve.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Hypothetical Solubility Data

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| Phosphate Buffer pH 2.0 | 25 | 50 | 0.30 | Thermodynamic |

| Phosphate Buffer pH 5.0 | 25 | 250 | 1.50 | Thermodynamic |

| Phosphate Buffer pH 7.4 | 25 | >2000 | >11.96 | Thermodynamic |

| Water | 25 | 150 | 0.90 | Thermodynamic |

| Ethanol | 25 | >5000 | >29.91 | Thermodynamic |

| Methanol | 25 | >10000 | >59.82 | Thermodynamic |

| DMSO | 25 | >20000 | >119.64 | Thermodynamic |

| Acetone | 25 | 1500 | 8.97 | Thermodynamic |

| Hexane | 25 | <10 | <0.06 | Thermodynamic |

Biopharmaceutics Classification System (BCS) Implications

The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability[4]. A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8[4]. Based on the hypothetical data, if the highest anticipated dose of this compound is, for example, 10 mg, it would be considered highly soluble at pH 5.0 and 7.4, but its solubility at pH 2.0 would need careful consideration. If the permeability of this compound is high, it could potentially be classified as a BCS Class I or II drug.

Conclusion: A Roadmap for Successful Development

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. The key takeaways for researchers and drug development professionals are:

-

pH is a Critical Factor: The carboxylic acid moiety dictates a strong pH-dependence on aqueous solubility, which is a key consideration for oral formulation design.

-

Solid-State Characterization is Essential: The potential for polymorphism necessitates thorough solid-state analysis to ensure the use of a consistent and well-characterized form for all studies.

-

Method Selection Matters: The choice between thermodynamic and kinetic solubility measurements depends on the stage of drug development, with the shake-flask method remaining the definitive standard.

-

A Holistic Approach is Necessary: Solubility should not be considered in isolation. It must be evaluated in the context of other physicochemical properties, such as pKa, logP, and permeability, to build a comprehensive developability profile.

By applying the principles and methodologies outlined in this guide, researchers can effectively characterize the solubility of this compound, paving the way for informed and successful formulation and development strategies.

References

-

Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Biopharmaceutics Classification System. Retrieved from [Link]

-

LookChem. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

A Theoretical and Computational Scrutiny of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid: A Guide for Drug Discovery Professionals

Preamble: The Emergence of Substituted Isoxazoles in Medicinal Chemistry